
N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide” is a chemical compound used in scientific research. Its unique structure allows for various applications, including drug discovery and development, molecular biology studies, and pharmaceutical research. It is a synthetic opioid, closely related to fentanyl, which is likely to be a potent opioid narcotic analgesic and may have an abuse liability and dependence potential in humans .
科学的研究の応用
Photocatalytic Degradation and Environmental Applications
Research has delved into the photocatalytic degradation of organic compounds containing nitrogen atoms, highlighting the process's efficiency in breaking down complex molecules. This application is significant for environmental cleanup and pollution reduction efforts. For instance, the study by Low, McEvoy, and Matthews (1991) explored the photocatalytic oxidation of primary, secondary, and tertiary amines and other nitrogen- and sulfur-containing organic compounds, demonstrating the formation of ammonium and nitrate ions under UV illumination on TiO2 films. The study emphasizes the potential of photocatalytic processes in environmental remediation efforts (Low, McEvoy, & Matthews, 1991).
Neuropharmacology and CNS Agents
Further research has focused on the synthesis of derivatives for potential central nervous system (CNS) applications. Martin et al. (1979) synthesized spiro[isobenzofuran-1(3H),4'-piperidines] as potential CNS agents, exploring their structure-activity relationships and antitetrabenazine activity. This work contributes to the ongoing search for new therapeutic agents targeting the CNS, offering insights into the chemical framework that could lead to the development of novel treatments for neuropsychiatric disorders (Martin et al., 1979).
PET Imaging and Neuroinflammation
A significant advancement in the application of N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide derivatives is in PET imaging for detecting neuroinflammation. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, indicating its utility in noninvasively imaging reactive microglia and disease-associated neuroinflammation. This development marks a crucial step forward in diagnosing and studying various neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease, through non-invasive techniques (Horti et al., 2019).
Antidepressant and Anxiolytic Properties
Additionally, Kumar et al. (2017) explored the synthesis of novel derivatives with antidepressant and antianxiety properties, indicating the compound's potential in mental health treatment. By investigating the chemical modifications and their effects on the pharmacological profile, this research contributes to the development of new therapeutic options for depression and anxiety disorders (Kumar et al., 2017).
Safety and Hazards
“N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide” is a synthetic opioid and is likely to be a potent opioid narcotic analgesic. It may have an abuse liability and dependence potential in humans . Extreme care must be taken when handling this substance due to its potency and potential for abuse .
特性
IUPAC Name |
N-[4-[[1-(furan-2-ylmethyl)piperidin-4-yl]methylsulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S/c1-16(2)21(25)23-18-5-7-20(8-6-18)29(26,27)22-14-17-9-11-24(12-10-17)15-19-4-3-13-28-19/h3-8,13,16-17,22H,9-12,14-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOOCWUUNZIXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2831559.png)
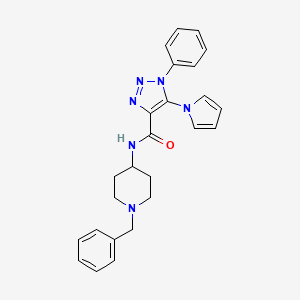
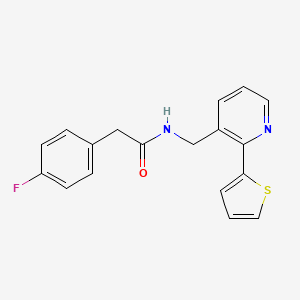

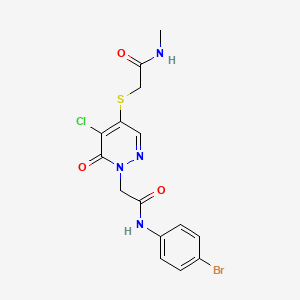
![(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2831566.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2831567.png)
![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2831569.png)
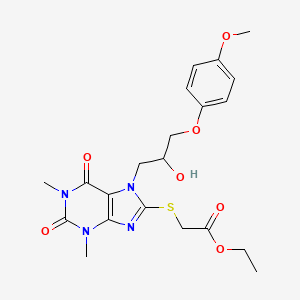
![4-((2,5-dimethylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2831574.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2831575.png)
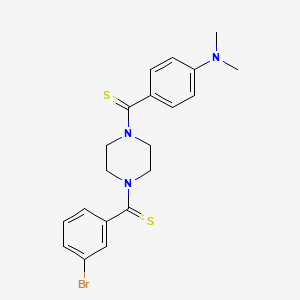

![tert-butyl 4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2831579.png)